molecular formula C12H21BO2 B8177167 Bi(cyclopropane)-1-boronic Acid Pinacol Ester

Bi(cyclopropane)-1-boronic Acid Pinacol Ester

Cat. No.: B8177167
M. Wt: 208.11 g/mol
InChI Key: XIVZDSUKXDMVQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bi(cyclopropane)-1-boronic Acid Pinacol Ester is a boronic ester compound that features a cyclopropane ring structure. Boronic esters are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of the cyclopropane ring adds unique reactivity and stability characteristics to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bi(cyclopropane)-1-boronic Acid Pinacol Ester typically involves the reaction of cyclopropylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Bi(cyclopropane)-1-boronic Acid Pinacol Ester undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclopropylboronic acid derivatives.

    Reduction: Reduction reactions can convert the ester to its corresponding alcohol.

    Substitution: The boronic ester group can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include cyclopropylboronic acid derivatives, cyclopropyl alcohols, and various substituted cyclopropane compounds.

Scientific Research Applications

Bi(cyclopropane)-1-boronic Acid Pinacol Ester has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: The compound can be used to modify biomolecules for studying biological pathways.

    Industry: The compound is used in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism by which Bi(cyclopropane)-1-boronic Acid Pinacol Ester exerts its effects involves the formation of boron-oxygen bonds. These bonds can interact with various molecular targets, including enzymes and receptors, to modulate their activity. The cyclopropane ring provides additional stability and reactivity, allowing for selective interactions with specific pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylboronic Acid: Lacks the pinacol ester group, making it less stable and less versatile in reactions.

    Phenylboronic Acid Pinacol Ester: Contains a phenyl group instead of a cyclopropane ring, leading to different reactivity and applications.

    Vinylboronic Acid Pinacol Ester: Features a vinyl group, which imparts different electronic properties compared to the cyclopropane ring.

Uniqueness

Bi(cyclopropane)-1-boronic Acid Pinacol Ester is unique due to the presence of both the cyclopropane ring and the boronic ester group. This combination provides enhanced stability, reactivity, and versatility in various chemical reactions and applications.

Properties

IUPAC Name

2-(1-cyclopropylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BO2/c1-10(2)11(3,4)15-13(14-10)12(7-8-12)9-5-6-9/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVZDSUKXDMVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2(CC2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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